molecular formula C6H5BrN2O2 B069926 3-Bromo-2-methyl-5-nitropyridine CAS No. 186593-42-0

3-Bromo-2-methyl-5-nitropyridine

Cat. No. B069926
Key on ui cas rn: 186593-42-0
M. Wt: 217.02 g/mol
InChI Key: QWAOQTGMEGSRLN-UHFFFAOYSA-N
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Patent
US08623889B2

Procedure details

To a solution of 3-bromo-2-methyl-5-nitropyridine (2.3 g, 10.5 mmol) in EtOH (20 mL) was added water (40 mL), NH4Cl (2.25 g, 42 mmol) and iron powder (2.94 g, 52.5 mmol). The mixture was stirred at 75° C. for 2 hours. After the reaction mixture was cooled to room temperature, it was filtered through a celite pad. Organic solvent was removed under reduced pressure, and it was extracted with CH2Cl2 (3×30 mL). The combined organic layer was dried over Na2SO4, and solvent was removed to give an off-white solid (1.52 g, 77%).
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.94 g
Type
catalyst
Reaction Step One
Name
Yield
77%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:11])=[N:4][CH:5]=[C:6]([N+:8]([O-])=O)[CH:7]=1.O.[NH4+].[Cl-]>CCO.[Fe]>[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[N:4][C:3]=1[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
BrC=1C(=NC=C(C1)[N+](=O)[O-])C
Name
Quantity
40 mL
Type
reactant
Smiles
O
Name
Quantity
2.25 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Name
Quantity
2.94 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 75° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
it was filtered through a celite pad
CUSTOM
Type
CUSTOM
Details
Organic solvent was removed under reduced pressure, and it
EXTRACTION
Type
EXTRACTION
Details
was extracted with CH2Cl2 (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over Na2SO4, and solvent
CUSTOM
Type
CUSTOM
Details
was removed

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C=NC1C)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.52 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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